6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide is a chemical compound with the molecular formula C7H8N2·2HBr It is a derivative of pyrrolopyridine, a bicyclic structure that combines a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile, promoted by a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2, t-BuOOH, room temperature, aqueous medium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the active site of the enzyme, blocking its activity and thereby preventing the downstream signaling pathways involved in cell death.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridine: A related compound with a cyclopentane ring fused to a pyridine ring, used in different chemical reactions.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its potent necroptosis inhibitory activity.
Uniqueness: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H10Br2N2 |
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Molecular Weight |
281.98 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrobromide |
InChI |
InChI=1S/C7H8N2.2BrH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H |
InChI Key |
NLLLPOXSCXTFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.Br.Br |
Origin of Product |
United States |
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